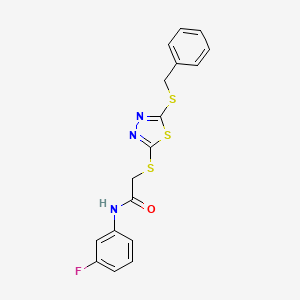![molecular formula C29H27N3O3S B12042693 4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)
4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C29H27N3O3S and a molecular weight of 497.621 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a quinolinecarboxamide core structure, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Functionalization: Introduction of the isopentyl group and the benzothiazolylphenyl group typically involves nucleophilic substitution reactions and coupling reactions using reagents like alkyl halides and aryl halides.
Industrial Production Methods
Industrial production methods for such complex compounds are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like HNO3 (Nitric acid), SO3 (Sulfur trioxide), and halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: HNO3, SO3, Halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinolinecarboxamide core is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-isopentyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Indole Derivatives : Compounds with similar biological activities and therapeutic potential .
Uniqueness
4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinolinecarboxamide core, combined with the benzothiazolylphenyl and isopentyl groups, provides a unique scaffold for drug development and chemical research .
Properties
Molecular Formula |
C29H27N3O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H27N3O3S/c1-17(2)14-15-32-23-7-5-4-6-21(23)26(33)25(29(32)35)27(34)30-20-11-9-19(10-12-20)28-31-22-13-8-18(3)16-24(22)36-28/h4-13,16-17,33H,14-15H2,1-3H3,(H,30,34) |
InChI Key |
GEPBRHAJICOKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)CCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12042614.png)
![9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide](/img/structure/B12042617.png)
![methyl {[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12042624.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042627.png)
![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12042629.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)
![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042671.png)

